The Application Scientist's Guide to 5-(Carbamoylamino)-2-chlorobenzoic Acid: Structure, Synthesis, and Utility
The Application Scientist's Guide to 5-(Carbamoylamino)-2-chlorobenzoic Acid: Structure, Synthesis, and Utility
Executive Summary
In the landscape of organic synthesis and drug development, functionalized benzoic acids serve as critical scaffolds. 5-(Carbamoylamino)-2-chlorobenzoic acid (CAS: 1183985-90-1) is a highly versatile intermediate characterized by its unique combination of an electron-withdrawing halogen, a carboxylic acid, and a hydrogen-bonding ureido group. This whitepaper provides an in-depth technical analysis of its structural dynamics, physicochemical properties, and validated protocols for both its synthesis and its application in environmental chelation and pharmaceutical modeling.
Structural Dynamics & Nomenclature Clarification
As an application scientist, precision in molecular identity is paramount. While this compound is occasionally cataloged in commercial databases under truncated names such as "5-carbamoyl-2-chlorobenzoic acid" [2], its molecular formula (C₈H₇ClN₂O₃ ) and molecular weight (214.61 g/mol ) definitively identify the presence of a carbamoylamino (ureido, –NHCONH₂) moiety, rather than a simple carbamoyl (–CONH₂) group [1].
Molecular Mechanics
The structural behavior of 5-(carbamoylamino)-2-chlorobenzoic acid is governed by three primary functional groups attached to the central benzene ring:
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Carboxylic Acid (C1): Acts as the primary acidic center.
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Chlorine Atom (C2): The ortho-chloro substituent exerts an inductive electron-withdrawing effect (-I) that lowers the pKa of the adjacent carboxylic acid, enhancing its reactivity and solubility profile in polar aprotic solvents.
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Carbamoylamino Group (C5): Positioned meta to the carboxylic acid, this ureido group acts as a potent hydrogen bond donor and acceptor. This enables the formation of highly ordered crystal lattices and facilitates multidentate coordination with heavy metal cations.
Physicochemical Properties
Understanding the macroscopic properties of this compound requires linking them to its molecular mechanics. The table below summarizes key quantitative data and the causality behind these metrics.
| Property | Value | Causality / Scientific Significance |
| CAS Registry Number | 1183985-90-1 | Unique global identifier for inventory and compliance [3]. |
| Molecular Formula | C₈H₇ClN₂O₃ | Dictates the stoichiometric ratios for downstream synthesis. |
| Molecular Weight | 214.61 g/mol | Critical for mass spectrometry (MS) validation and molarity calculations. |
| Physical State | Crystalline Solid | Driven by extensive intermolecular hydrogen bonding via the ureido group. |
| Solubility Profile | Soluble in DMSO/DMF; Insoluble in H₂O | High lattice energy and the lipophilic aryl-chloride bond restrict aqueous solvation. |
| Storage Temperature | 4°C (Recommended) | Prevents slow thermal degradation or hydrolysis of the urea linkage [3]. |
Synthetic Methodology: A Self-Validating Protocol
The synthesis of 5-(carbamoylamino)-2-chlorobenzoic acid typically proceeds via the condensation of 5-amino-2-chlorobenzoic acid with isocyanic acid. To ensure scientific integrity, the following protocol is designed as a self-validating system , incorporating in-process controls (IPCs) to guarantee yield and purity.
Rationale & Causality
Isocyanic acid is highly unstable and must be generated in situ from potassium cyanate (KOCN) under acidic conditions. The nucleophilic amine of the starting material attacks the electrophilic carbon of the isocyanic acid. Because the amine is deactivated by the electron-withdrawing para-chloro and meta-carboxyl groups, elevated temperatures are required to overcome the activation energy barrier.
Step-by-Step Protocol
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Reagent Preparation: Dissolve 10.0 mmol of 5-amino-2-chlorobenzoic acid in 20 mL of a 1:1 mixture of glacial acetic acid and water.
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In Situ Generation: Cool the reaction vessel to 0–5°C using an ice bath. Slowly add an aqueous solution of KOCN (15.0 mmol in 5 mL H₂O) dropwise. Validation Check: The temperature must not exceed 5°C during addition to prevent the rapid hydrolysis of isocyanic acid into ammonia and carbon dioxide.
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Nucleophilic Addition: Remove the ice bath, allow the mixture to reach ambient temperature, and subsequently heat to 60°C for 3 hours.
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In-Process Control (IPC): Withdraw a 10 µL aliquot, quench in methanol, and analyze via TLC (Eluent: DCM/MeOH 9:1) or HPLC. Validation Check: Proceed to the next step only when the starting material peak is <2% by area.
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Precipitation: Cool the mixture to 0°C and adjust the pH to 3.0 using 1M HCl. Causality: At pH 3.0, the carboxylic acid is fully protonated, minimizing aqueous solubility and maximizing product precipitation.
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Isolation & Purification: Filter the crude solid under vacuum. Recrystallize from an ethanol/water gradient to remove unreacted cyanate and oligomeric impurities. Dry in a vacuum oven at 50°C to constant weight.
Workflow for synthesizing 5-(Carbamoylamino)-2-chlorobenzoic acid via cyanate condensation.
Applications in Environmental and Medicinal Chemistry
Beyond acting as a standard building block, carbamoyl benzoic acid derivatives exhibit profound utility in environmental chemistry, specifically as eco-friendly agents in coagulation-flocculation processes for wastewater treatment [2].
Rationale for Metal Chelation
The molecule acts as a multidentate ligand. The carboxylate group provides strong electrostatic attraction to heavy metal cations (Pb²⁺, Hg²⁺, Cu²⁺), while the nitrogen and oxygen atoms of the carbamoylamino group offer coordinate covalent bonding. This dual-action binding creates a stable, insoluble metal-ligand complex that rapidly flocculates out of aqueous solutions.
Heavy Metal Chelation Assay Protocol
To validate the binding affinity of this compound in your own laboratory, utilize the following self-validating assay:
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Ligand Preparation: Prepare a 10 mM stock solution of 5-(carbamoylamino)-2-chlorobenzoic acid in analytical-grade DMSO.
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Metal Matrix Preparation: Prepare 1 mM aqueous solutions of target metal nitrates (e.g., Pb(NO₃)₂, Cu(NO₃)₂). Buffer the solutions to strictly pH 5.5 using a 0.1 M acetate buffer. Validation Check: Run a blank control (metal solution + DMSO without ligand) to ensure that no spontaneous metal hydroxide precipitation occurs at this pH.
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Complexation: Combine the ligand and metal solutions at a 2:1 molar ratio in a temperature-controlled shaker at 25°C for 2 hours.
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Separation: Centrifuge the resulting suspension at 10,000 rpm for 15 minutes. The metal-ligand complex will form a distinct pellet.
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Quantification: Decant the supernatant and analyze residual metal ion concentration via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Calculate the removal efficiency relative to the blank control.
Mechanism of heavy metal chelation and flocculation by carbamoylamino benzoic acid derivatives.
